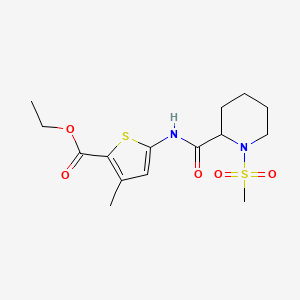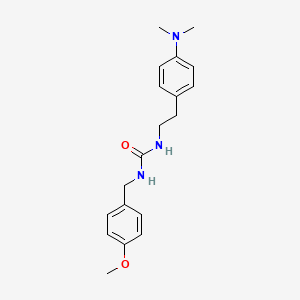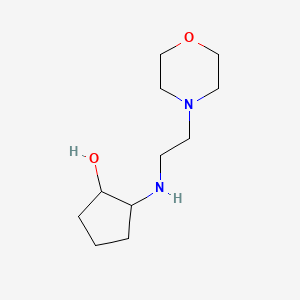
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate, also known as CGP 7930, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. In
Applications De Recherche Scientifique
Environmental Impact and Behavior :
- A study investigated the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant, revealing its presence and transformation in such environments (Krause & Schöler, 2000).
- Research on the metabolism of phenylsulfonamide highlighted the presence of derivatives like glycine-N-(phenylsulfonyl) (GPS) as polar contaminants in water systems (Krause, Schöler, & Heberer, 2000).
Pharmacological Research :
- A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), was investigated for its inhibitory activity on osteoclast differentiation, suggesting therapeutic potential in conditions like osteoporosis (Cho et al., 2020).
Synthesis and Chemical Applications :
- The synthesis of various (phenylsulfonyl)methylated compounds was achieved through a visible-light-promoted radical methylation method, demonstrating the utility of these compounds in chemical synthesis (Liu & Li, 2016).
- Research on Weinreb amide-based synthetic equivalents provided a method for the synthesis of certain tetrahydroisoquinoline frameworks, indicating the versatility of phenylsulfonyl derivatives in organic synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).
Environmental Toxicology :
- Analysis of methyl sulfone metabolites of chlorinated biphenyls and DDE in human tissues provided insights into the distribution and impact of these compounds in biological systems (Chu et al., 2003).
Drug Metabolism and Contamination Studies :
- Studies on clofibric acid and N-(phenylsulfonyl)-sarcosine in sewage, river, and drinking water highlighted the presence and implications of these compounds as organic contaminants in various water sources (Heberer & Stan, 1997).
Propriétés
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTZIFANOFIZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2425226.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2425229.png)





![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2425239.png)
